molecular formula C8H8ClN5OS B1669252 Cloturin CAS No. 104789-46-0

Cloturin

Cat. No. B1669252
M. Wt: 257.7 g/mol
InChI Key: OQBORDVFGPUGDV-UHFFFAOYSA-N
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Description

“Cloturin” appears to be a purine analog1. However, the information available does not provide a detailed description of its properties or uses.



Physical And Chemical Properties Analysis

The exact physical and chemical properties of “Cloturin” are not specified in the available resources.


Scientific Research Applications

Impact on Cellular Processes

  • Inhibition of Aerobic Glycolysis and Respiration: Cloturin has been found to significantly inhibit aerobic glycolysis in P388 murine leukemia cells and both endogenous and exogenous respiration in Ehrlich ascites carcinoma cells. It also decreases ATP levels in these tumor cells, suggesting its potential in impacting energy production processes in cancer cells (Miko, Křepelka, & Mělka, 1992).

Effect on the Immune System

  • Immunosuppressive Properties: Research shows that Cloturin exhibits a pronounced suppressive, nonselective effect on the immune system. This includes decreased cellularity of the spleen and bone marrow, leukocytopenia in peripheral blood, suppressed phagocytosis, graft-versus-host reaction, and specific antibody production. These findings suggest its use as an immunosuppressive agent (Panajotovová & Mělka, 1991).

Influence on Biosynthesis

  • Inhibition of DNA, RNA, and Protein Biosynthesis: Cloturin inhibits the incorporation of [14C]adenine, [14C]thymidine, [14C]uridine, and [14C]valine into the TCA-insoluble fraction of P388 and Ehrlich ascites carcinoma cells, indicating a broad impact on the biosynthesis of macromolecules. This inhibition is concentration-dependent and suggests an underlying effect at the level of energy generation or transfer (Miko, Křepelka, & Mělka, 1988).

Safety And Hazards

There is no specific information available regarding the safety and hazards associated with “Cloturin”.


properties

IUPAC Name

S-(7H-purin-6-yl) N-(2-chloroethyl)carbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5OS/c9-1-2-10-8(15)16-7-5-6(12-3-11-5)13-4-14-7/h3-4H,1-2H2,(H,10,15)(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBORDVFGPUGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146738
Record name Cloturin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cloturin

CAS RN

104789-46-0
Record name Cloturin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104789460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloturin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOTURIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQT0968QNX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of 6-mercaptopurine monohydrate (17.0 g, 0.1 mole) in dimethylformamide (150 ml) is treated with triethylamine (10.1 g, 0.1 mole) and the solid is dissolved by warming of the mixture to 50°-60° C. The solution is cooled to 15° C. and 2-chloroethylisocyanate (11.6 g, 0.11 mole) is dripped in under cooling with tap water to 15°-20° C. The reaction mixture is stirred at this temperature for 2 hours, and the precipitated product is collected on filter, washed with acetone and dried under reduced pressure at a temperature of approx. 50° C. to give 20.7 g (80%) of the title compound Ia, melting at 221°-223° C. UV absorption spectrum (in dimethylsulfoxide), λ max 326 nm (log ε4.33).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M Miko, J Krepelka, M Melka - Cell Biochemistry and Function …, 1992 - Wiley Online Library
… The main purpose of the present investigation was to study the effect of cloturin on aerobic … cells after 60 min of cloturin action. Cloturin inhibited both endogenous and exogenous …
Number of citations: 3 onlinelibrary.wiley.com
V Panajotovova, M Melka - Neoplasma, 1991 - europepmc.org
… effect of Cloturin on T-dependent specific antibody production suggests that Cloturin possesses both alkylating and antimetabolic properties. For its properties Cloturin could be useful …
Number of citations: 2 europepmc.org
M Miko, J Krepelka, M Melka - Drugs under experimental and …, 1988 - europepmc.org
… Cloturin inhibits incorporation of all 14C-precursors into the … of cloturin (300 and 600 mumol/l). The fact that incorporation of four precursors is inhibited suggests that the effect of cloturin …
Number of citations: 3 europepmc.org
J Marhan - Folia microbiologica, 1995 - Springer
… Six of them were classical and commonly used cytostatics, three (cloturin, butocin and oraein) are at different stages of development. The results showed 6-mercaptopurine, cloturin, …
Number of citations: 25 link.springer.com
V Francová, S Smolík, K Ráz, A Brejcha… - Ceskoslovenska …, 1988 - europepmc.org
… Separation of (35S) cloturin in tissue, blood and the digestive system and its excretion in rats]. - Abstract - Europe PMC … Separation of (35S) cloturin in tissue, blood and the …
Number of citations: 2 europepmc.org
M Mĕlka, J Krepelka, M Miko, S Pokorná, I Kejhová… - Neoplasma, 1989 - europepmc.org
… The cancerostatic effect of 6-purinyl-N-(2-chloroethyl)thiocarbamate (Cloturin VUFB, VUFB-… A therapeutic synergism of Cloturin with cytosine arabinoside (NSC-63978) was observed. …
Number of citations: 2 europepmc.org
J Marhan - Folia microbiologica, 1995 - Springer
… Cloturin elicited a significant direct damage in WP100 and, to a lesser extent, also in CM561 and CM571. This genotoxic activity was partially reduced by metabolic activation. …
Number of citations: 8 link.springer.com
D Dablain, G Siwo, N Chawla - 2021 - chemrxiv.org
Nucleosides are fundamental building blocks of DNA and RNA in all life forms and viruses. In addition, natural nucleosides and their analogs are critical in prebiotic chemistry, innate …
Number of citations: 2 chemrxiv.org
J Mao, J Wang, A Zeb, KH Cho, H Jin… - Journal of Chemical …, 2023 - ACS Publications
Since the Simplified Molecular Input Line Entry System (SMILES) is oriented to the atomic-level representation of molecules and is not friendly in terms of human readability and editable…
Number of citations: 2 pubs.acs.org
WA Eaton, B Metaferia, T Cellmer, EB Dunkelberger… - Blood, 2022 - scholar.archive.org
Author contributions: WAE conceived the project, directed the research and wrote the manuscript; AKC provided the compound library and annotations; BM measured sickling curves for …
Number of citations: 2 scholar.archive.org

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